![molecular formula C9H15N3 B13232633 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13232633.png)
7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine: is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable azepine precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development .
Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases .
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
- 1-Methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
- 3-Bromo-7-methyl-1H,4H,5H,6H,7H,8H-pyrrolo[2,3-c]azepin-8-one
Uniqueness: 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine stands out due to its specific structural features and reactivity. Its unique combination of a pyrazole and azepine ring system provides distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
7,7-dimethyl-4,5,6,8-tetrahydro-1H-pyrazolo[4,3-c]azepine |
InChI |
InChI=1S/C9H15N3/c1-9(2)3-8-7(4-10-6-9)5-11-12-8/h5,10H,3-4,6H2,1-2H3,(H,11,12) |
InChI Key |
WTRISRPFOHFYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CNC1)C=NN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


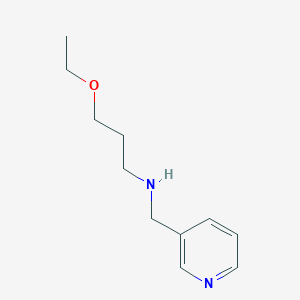
![2-Amino-N-[3-(aminomethyl)-4H-1,2,4-triazol-4-YL]acetamide](/img/structure/B13232556.png)
![2-{[(7-Nitro-2,3-dihydro-1,4-benzodioxin-5-yl)methyl]sulfanyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxylic acid](/img/structure/B13232568.png)
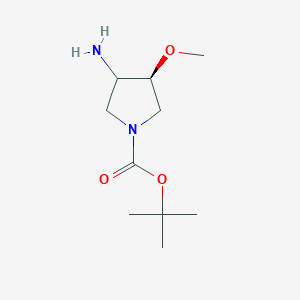
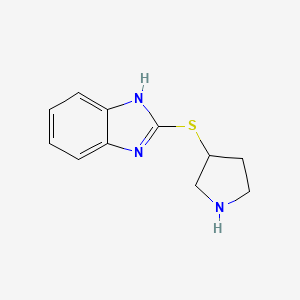
![1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol](/img/structure/B13232586.png)
![3-Chloro-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazine](/img/structure/B13232591.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]acetaldehyde](/img/structure/B13232592.png)
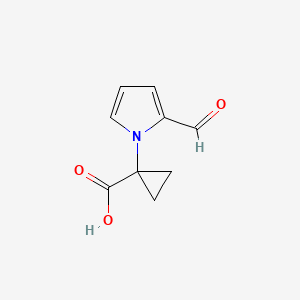
![3-[(4-Bromophenyl)sulfanyl]azetidine](/img/structure/B13232604.png)
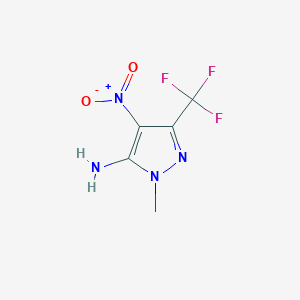
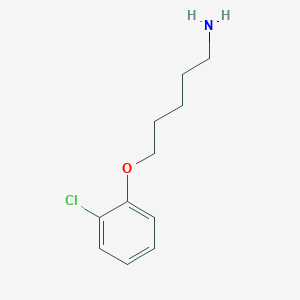
![4-[(3-Methylbutoxy)methyl]piperidin-2-one](/img/structure/B13232635.png)
![(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13232637.png)
